molecular formula C15H13N3O3S2 B12887337 Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl- CAS No. 230978-56-0

Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-

Cat. No.: B12887337
CAS No.: 230978-56-0
M. Wt: 347.4 g/mol
InChI Key: KAGCWBXPYPIHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a furan ring, a thiazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Furan-2-yl Ethylidene Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate amine under acidic or basic conditions to form the furan-2-yl ethylidene intermediate.

    Coupling with Thiazole: The intermediate is then reacted with thiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The furan and thiazole rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(Furan-2-yl)ethylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide
  • 4-((1-(Furan-2-yl)ethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide

Uniqueness

The unique combination of the furan, thiazole, and benzenesulfonamide groups in 4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide provides distinct electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

CAS No.

230978-56-0

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[1-(furan-2-yl)ethylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N3O3S2/c1-11(14-3-2-9-21-14)17-12-4-6-13(7-5-12)23(19,20)18-15-16-8-10-22-15/h2-10H,1H3,(H,16,18)

InChI Key

KAGCWBXPYPIHQR-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.